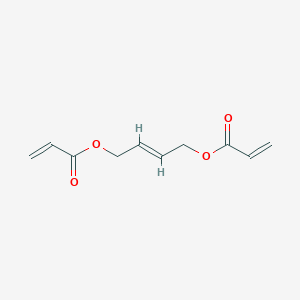

2-Butenediol 1,4-diacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Butenediol 1,4-diacrylate is an organic compound with the molecular formula C10H12O4. It is a diester of 2-butenediol and acrylic acid, characterized by its ability to undergo polymerization. This compound is used in various industrial applications due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenediol 1,4-diacrylate typically involves the esterification of 2-butenediol with acrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a reaction kettle where 2-butenediol, acrylic acid, a catalyst, and a polymerization inhibitor are mixed and heated. The temperature is controlled and maintained at around 70-90°C for an initial reaction period, followed by further heating and refluxing to complete the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butenediol 1,4-diacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of initiators such as peroxides or UV light.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2-butenediol and acrylic acid.

Addition Reactions: The double bonds in the acrylate groups can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiators like benzoyl peroxide or UV light.

Hydrolysis: Acidic or basic aqueous solutions.

Addition Reactions: Nucleophiles such as amines or thiols.

Major Products Formed:

Polymerization: Cross-linked polymers.

Hydrolysis: 2-Butenediol and acrylic acid.

Addition Reactions: Various substituted acrylates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

2-Butenediol 1,4-diacrylate is a diester derived from 2-butenediol and acrylic acid, characterized by its ability to undergo polymerization. The molecular formula for this compound is C10H12O4. The synthesis typically involves the esterification of 2-butenediol with acrylic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under controlled heating conditions to facilitate the formation of the diacrylate while minimizing by-products .

Polymer Chemistry

This compound serves as a monomer in the synthesis of various polymers and copolymers. Its ability to polymerize in the presence of initiators (e.g., peroxides or UV light) makes it valuable for creating cross-linked networks that enhance material properties such as strength and flexibility .

Biomedical Applications

In biomedical research, this compound is utilized in the development of hydrogels for tissue engineering and drug delivery systems. These hydrogels can mimic natural tissue properties and provide a conducive environment for cell growth and proliferation . Its role as a precursor for dental composites and medical adhesives further underscores its importance in medical applications.

Coatings and Adhesives

This compound is widely used in the production of coatings, adhesives, and sealants due to its capacity to form durable materials with excellent adhesion properties. Its low viscosity facilitates application, while its polymerization characteristics allow for rapid curing times .

Case Study 1: Hydrogels in Tissue Engineering

A study explored the use of this compound-based hydrogels as scaffolds for bone tissue engineering. The hydrogels demonstrated good mechanical strength and biocompatibility, making them suitable for supporting cell attachment and growth in vitro. The results indicated that these hydrogels could effectively promote bone regeneration when implanted in vivo .

Case Study 2: Dental Composites

In another investigation, researchers evaluated the performance of dental composites formulated with this compound. The composites exhibited enhanced mechanical properties compared to traditional materials, along with improved resistance to wear and degradation over time. This study highlighted the potential of this diacrylate in advancing dental restoration technologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Polymer Chemistry | Monomer for polymers and copolymers | Enhanced material properties |

| Biomedical | Hydrogels for tissue engineering | Biocompatibility and mechanical strength |

| Coatings & Adhesives | Production of durable coatings and adhesives | Rapid curing times and strong adhesion |

| Dental Composites | Formulation of advanced dental materials | Improved wear resistance |

Wirkmechanismus

The primary mechanism of action for 2-Butenediol 1,4-diacrylate involves its polymerization capability. The acrylate groups can undergo free radical polymerization, forming cross-linked networks. This process is initiated by free radicals generated from initiators like benzoyl peroxide or UV light. The resulting polymers exhibit enhanced mechanical properties and chemical resistance, making them suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

1,4-Butanediol diacrylate: Similar in structure but with a saturated backbone.

1,6-Hexanediol diacrylate: Longer carbon chain providing different mechanical properties.

Trimethylolpropane triacrylate: Contains three acrylate groups, leading to higher cross-link density.

Uniqueness: 2-Butenediol 1,4-diacrylate is unique due to its unsaturated backbone, which allows for additional reactivity and versatility in polymerization reactions. This unsaturation provides opportunities for further functionalization and cross-linking, making it a valuable compound in advanced material synthesis .

Eigenschaften

CAS-Nummer |

18621-76-6 |

|---|---|

Molekularformel |

C10H12O4 |

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

[(E)-4-prop-2-enoyloxybut-2-enyl] prop-2-enoate |

InChI |

InChI=1S/C10H12O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-6H,1-2,7-8H2/b6-5+ |

InChI-Schlüssel |

ZJWKFUBDXPALAF-AATRIKPKSA-N |

SMILES |

C=CC(=O)OCC=CCOC(=O)C=C |

Isomerische SMILES |

C=CC(=O)OC/C=C/COC(=O)C=C |

Kanonische SMILES |

C=CC(=O)OCC=CCOC(=O)C=C |

Key on ui other cas no. |

18621-76-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.